5-Chloro-2-iodo-3-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260667-86-4 |
|---|---|
Molecular Formula |
C5H4ClIN2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
InChI Key |
YPISWZZDNZVIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1I)Cl |
Origin of Product |
United States |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 5-Chloro-2-iodo-3-methylpyrazine can be approached through a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. A key disconnection is the carbon-iodine bond, suggesting a late-stage iodination of a corresponding chloro-methylpyrazine precursor. Another strategic bond to consider for disconnection is the carbon-chlorine bond.
Key Starting Materials
The primary starting material for the synthesis of this compound is often 2-amino-3-methylpyrazine (B112217) or a related derivative. Other key reagents include sources of chlorine and iodine, such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively.
Synthetic Pathway
A common synthetic route to this compound involves a multi-step process:
Chlorination: The synthesis often begins with the chlorination of a suitable pyrazine (B50134) precursor. For instance, 2-amino-5-chloro-3-methylpyrazine can be prepared from 2-aminopyrazine. chemicalbook.com
Diazotization and Iodination: The amino group of the chlorinated pyrazine can be converted to a diazonium salt, which is then displaced by an iodide ion to introduce the iodine atom.
Alternative Routes: Other synthetic strategies might involve the direct halogenation of a pre-functionalized pyrazine ring.
Chemical Reactivity and Derivatization of Halogenated Pyrazines
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines
Halogenated pyrazines are particularly reactive towards nucleophilic aromatic substitution (SNA r). dur.ac.uk This is due to the electron-deficient nature of the pyrazine (B50134) ring, which is further enhanced by the electron-withdrawing effects of the halogen substituents. imperial.ac.uk
The halogen atoms on the pyrazine ring can be readily displaced by a wide range of nucleophiles. youtube.com Amines, for instance, can react with halopyrazines to form aminopyrazines. youtube.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate, followed by the elimination of the halide ion to restore aromaticity. youtube.com
The reactivity of halogens in these substitution reactions often follows the order F > Cl > Br > I, which is considered evidence for a rate-determining addition step. nih.gov However, other factors can influence this reactivity order.
The displacement is not limited to amines; other nucleophiles such as alkoxides, thiolates, and carbanions (to introduce alkyl and aryl groups) can also be employed to functionalize the pyrazine core. For example, 2-chloropyrazine (B57796) has been shown to react with various nucleophiles like sodium phenoxide, sodium methoxide, and sodium thiophenoxide to yield the corresponding substituted pyrazines. um.edu.my
| Nucleophile | Product |
| Amines | Aminopyrazines |
| Alkoxides | Alkoxypyrazines |
| Thiolates | Thioether pyrazines |
| Carbanions | Alkyl/Aryl pyrazines |
Table 1: Examples of Nucleophilic Substitution on Halopyrazines
The electron-withdrawing nature of halogen substituents plays a pivotal role in activating the pyrazine ring towards nucleophilic attack. researchgate.net These substituents decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to reaction with nucleophiles. imperial.ac.uk The position of the halogen substituent is also critical. Strongly electron-attracting groups, especially when located at positions ortho or para to the leaving group, significantly enhance the rate of nucleophilic displacement. libretexts.org
The presence of two nitrogen atoms in the pyrazine ring already makes it electron-deficient compared to benzene. um.edu.my The addition of halogens further deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution. thieme-connect.de This dual effect is a cornerstone of pyrazine chemistry, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the functionalization of halogenated pyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions offer a high degree of control and are tolerant of a wide range of functional groups.
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming aryl-pyrazine bonds. nih.govrsc.org This reaction involves the coupling of a halogenated pyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrazine. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
For dihalogenated pyrazines like 5-Chloro-2-iodo-3-methylpyrazine, selective coupling can often be achieved. The reactivity difference between the C-I and C-Cl bonds allows for the preferential coupling at the more reactive iodo position. Bromo and chloro derivatives are often superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Halogenated Pyrazine | Organoboron Reagent | Palladium Complex | Aryl-Pyrazine |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | 5-Chloro-2-aryl-3-methylpyrazine |
Table 2: Generalized Suzuki-Miyaura Coupling Reaction
Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods are also employed for pyrazine functionalization. These include the Stille, Heck, and Sonogashira reactions. nih.gov
Stille Coupling: This reaction pairs the halogenated pyrazine with an organostannane reagent. fiveable.me
Heck Coupling: This method involves the reaction of the halopyrazine with an alkene to form a substituted alkene. nih.gov
Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the halopyrazine with a terminal alkyne. researchgate.net
These reactions expand the toolbox available to chemists for modifying the pyrazine scaffold, allowing for the introduction of a diverse array of functional groups. researchgate.netnih.gov
Metalation and Lithiation Reactions for Directed Functionalization
Metalation, particularly lithiation, provides another powerful strategy for the functionalization of halogenated pyrazines. rsc.orgnih.gov This approach involves the deprotonation of a C-H bond or halogen-metal exchange to generate a pyrazinyl-metal intermediate, which can then react with various electrophiles.
In the case of this compound, the iodine atom can undergo facile halogen-metal exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium. This generates a lithiated pyrazine species at the 2-position. This intermediate can then be trapped with a variety of electrophiles to introduce new substituents at this specific position.
This method offers a high degree of regioselectivity, allowing for functionalization at a site that might not be accessible through other means. The choice of the metalating agent and reaction conditions is crucial to control the selectivity and prevent unwanted side reactions.
Formation of Pyrazine-Based Carboxamides and Related Derivatives
The synthesis of pyrazine-based carboxamides is a significant transformation, as the carboxamide moiety is a key functional group in many biologically active molecules. Several strategies can be employed to introduce a carboxamide group onto a halogenated pyrazine scaffold, often leveraging the reactivity of the carbon-halogen bonds.
One common approach involves the conversion of a halogenated pyrazine to a pyrazinecarboxylic acid, which is then activated and reacted with an amine. For a starting material like this compound, this could potentially be achieved through a sequence of reactions. For instance, the more reactive iodo group could undergo a palladium-catalyzed cyanation reaction to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the corresponding carboxylic acid, which can then be converted to the carboxamide.
Alternatively, direct amidation of a pyrazine ring can be achieved, although this is generally less efficient. researchgate.netmdpi.com A more prevalent method for forming pyrazine carboxamides is through the aminodehalogenation of a chloropyrazine precursor that already contains a carboxamide group. researchgate.netmdpi.comnih.gov For example, 3-chloropyrazine-2-carboxamide (B1267238) can be reacted with various amines to displace the chlorine atom and form a range of substituted pyrazine-2-carboxamides. researchgate.netmdpi.comnih.gov This highlights the utility of a halogen as a leaving group in the synthesis of these derivatives.
Another powerful method for the synthesis of pyrazine carboxamides involves the condensation of pyrazine-2-carboxylic acid chlorides with anilines or other amines. nih.gov This approach requires the initial preparation of the corresponding pyrazine-2-carboxylic acid chloride from the carboxylic acid, which can be achieved using standard reagents like thionyl chloride or oxalyl chloride.
Detailed Research Findings
In the context of medicinal chemistry, pyrazinamide (B1679903), a pyrazine carboxamide, is a first-line antituberculosis drug. This has spurred extensive research into the synthesis of novel pyrazinamide derivatives. Studies have shown that 3-chloropyrazine-2-carboxamide can serve as a versatile starting material for the synthesis of various 3-substituted pyrazine-2-carboxamides through nucleophilic aromatic substitution reactions with different amines. researchgate.netmdpi.comnih.gov Both conventional heating and microwave-assisted synthesis have been employed for these transformations. researchgate.netmdpi.com
The following table summarizes some examples of pyrazine carboxamide derivatives synthesized from halogenated precursors and their reported findings.
| Starting Material | Reagent/Condition | Product | Research Finding |
| Substituted pyrazine-2-carboxylic acid chlorides | Substituted anilines | Substituted N-phenylpyrazine-2-carboxamides | Investigated for herbicidal and antialgal activity. nih.gov |
| 3-Chloropyrazine-2-carbonitrile | 1. H₂O₂, NaOH2. Substituted benzylamines | 3-Benzylaminopyrazine-2-carboxamides | Evaluated for antimicrobial activity against Mycobacterium tuberculosis. researchgate.netmdpi.comnih.gov |
| 6-Chloropyrazine-2-carboxylic acid chloride | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Showed significant inhibition of photosynthesis in spinach chloroplasts. nih.gov |
These examples underscore the general principle that halogenated pyrazines are valuable precursors for the synthesis of pyrazine carboxamides. The choice of synthetic route and the specific halogen to be functionalized would depend on the desired final product and the relative reactivity of the halogens present in the starting material. In the case of this compound, the greater reactivity of the iodo group would likely dominate in reactions such as palladium-catalyzed cross-couplings, offering a regioselective handle for derivatization.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Halogenated Pyrazines
Quantum chemical investigations are fundamental to characterizing the electronic structure and chemical nature of halogenated pyrazines. These methods allow for a detailed exploration of molecular properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the molecular geometry and electronic structure of organic compounds. mahendrapublications.comchemrxiv.org For halogenated pyrazines, calculations are commonly performed using the B3LYP functional combined with basis sets such as 6-311++G(d,p) or 6-31++G(6D,7F). mahendrapublications.comderpharmachemica.com This approach is used to find the lowest energy conformation of the molecule, providing optimized structural parameters like bond lengths, bond angles, and dihedral angles. Studies on analogous molecules, such as 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, have used DFT to determine their optimized geometries. mahendrapublications.com The results of these calculations typically show a high correlation with experimental data obtained from techniques like X-ray diffraction, confirming the reliability of the theoretical models. physchemres.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding the electronic behavior and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability; a smaller gap suggests the molecule is more likely to be chemically reactive. researchgate.netnih.gov For pyrazine (B50134) derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic ring system. mahendrapublications.com From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including electronegativity, chemical hardness, and softness, which provide further insights into the molecule's stability and reactivity. derpharmachemica.com
Table 1: Representative Calculated Chemical Potential Parameters for a Halogenated Pyrazine Derivative
| Parameter | Definition | Representative Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.95 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.21 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.74 |
| Ionization Potential (I) | -EHOMO | 6.95 |
| Electron Affinity (A) | -ELUMO | 2.21 |
| Electronegativity (χ) | (I + A) / 2 | 4.58 |
| Chemical Hardness (η) | (I - A) / 2 | 2.37 |
| Chemical Softness (S) | 1 / (2η) | 0.21 |
Note: The values presented are representative for a related pyrazine derivative and are intended for illustrative purposes. Actual values for 5-Chloro-2-iodo-3-methylpyrazine would require specific calculation.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas susceptible to electrophilic attack, such as the regions around the electronegative nitrogen atoms in the pyrazine ring. mahendrapublications.comresearchgate.net Conversely, areas of positive potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack. researchgate.net The MEP map provides a robust framework for understanding intermolecular interactions and predicting how a molecule will interact with other reagents, protons, and electrophiles. nih.govnih.gov
The study of non-linear optical (NLO) properties is crucial for the development of new materials for photonics and optoelectronics. researchgate.net Computational methods can predict the NLO response of a molecule by calculating its first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of significant interest for applications like frequency conversion. nih.gov For pyrazine derivatives, the presence of donor and acceptor groups and an extended π-conjugated system can lead to a significant NLO response. researchgate.netmdpi.com Theoretical calculations on similar molecules have demonstrated that their first hyperpolarizability can be many times greater than that of urea, a standard reference material for NLO studies. nih.govresearchgate.net This suggests that halogenated pyrazines could be promising candidates for the development of new NLO materials.
Vibrational Spectroscopic Analysis and Computational Assignments
Vibrational spectroscopy, combined with computational analysis, is a powerful method for identifying functional groups and elucidating the molecular structure of compounds.
Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. nih.govcardiff.ac.uk The experimental spectra show a series of absorption or scattering bands, each corresponding to a specific molecular vibration, such as bond stretching or bending. mahendrapublications.comtsijournals.com For complex molecules like halogenated pyrazines, assigning each band to a specific vibrational mode can be challenging. Therefore, experimental results are often paired with quantum chemical calculations, typically using DFT. mahendrapublications.comtsijournals.com The theoretical calculations provide a predicted vibrational spectrum, and the assignments for the experimental bands are made based on the potential energy distribution (PED) from the computational model. mahendrapublications.comnih.gov This integrated approach allows for a comprehensive and reliable assignment of the vibrational spectra of halogenated pyrazine systems. mahendrapublications.comnih.gov
Table 2: Representative Vibrational Wavenumbers and Assignments for a Halogenated Pyrazine Derivative
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
|---|---|---|---|
| C-H Stretching | ~3070 | ~3075 | ~3072 |
| C-N Stretching | ~1550 | ~1555 | ~1553 |
| C-C Stretching | ~1470 | ~1472 | ~1475 |
| Ring Breathing Mode | ~1010 | ~1015 | ~1012 |
| C-Cl Stretching | ~790 | ~788 | ~795 |
Note: Wavenumbers are representative of related halogenated pyrazine structures. The exact positions for this compound may vary.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A comprehensive examination of the chemical compound this compound is currently hindered by a significant lack of publicly available scientific literature and research data. Despite concerted efforts to locate detailed theoretical, computational, and spectroscopic information, no dedicated studies were identified that would permit a thorough analysis as per the requested specific outline.
While general information exists for the broader class of substituted pyrazines, this data is not specific enough to be applied to this compound without significant speculation. For instance, studies on the vibrational spectra of other halogenated pyrazines provide a general framework for understanding potential vibrational modes, but a detailed PED analysis requires specific computational studies for the exact molecule . Similarly, while the principles of NMR and Mass Spectrometry are well-understood for halogenated aromatic compounds, the precise chemical shifts, coupling constants, and fragmentation patterns are unique to each molecule and must be determined experimentally or through high-level computational modeling.
The absence of such specific data prevents a scientifically rigorous discussion on the following key areas:
Potential Energy Distribution (PED) Analysis: This requires detailed computational frequency analysis, which has not been published for this compound.
Substituent and Halogen Isotopic Effects: While general trends can be inferred, a precise examination of how the chloro, iodo, and methyl groups, as well as their isotopes, influence the vibrational frequencies of this specific pyrazine derivative is not available.
NMR and Mass Spectrometry for Structural Characterization: No published NMR spectra (¹H, ¹³C) or detailed mass spectrometry fragmentation studies for this compound could be located. This information is crucial for unambiguous structural elucidation and confirmation.
Applications of Halogenated Pyrazines in Advanced Chemical Research
Building Blocks and Intermediates in Complex Organic Synthesis
The presence of multiple, differentially reactive halogen atoms on the pyrazine (B50134) core, such as in hypothetical structures like 5-Chloro-2-iodo-3-methylpyrazine, provides a powerful tool for synthetic chemists. This di-halogenation allows for sequential and site-selective reactions, enabling the controlled introduction of various substituents.
Synthesis of Polysubstituted Heterocycles
Halogenated pyrazines are instrumental in the synthesis of highly substituted heterocyclic systems. The carbon-halogen bonds can be selectively activated under different catalytic conditions. For instance, an iodine substituent is typically more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) than a chlorine substituent. This reactivity difference allows for a stepwise approach to building complex molecules.
A general synthetic strategy might involve the initial reaction at the more labile C-I bond, followed by a subsequent transformation at the C-Cl bond. This methodology is crucial for creating polysubstituted pyrazines which are key scaffolds in many biologically active compounds and functional materials. While direct examples using this compound are not readily found, the synthesis of other polysubstituted pyrazines and related heterocycles follows this logic. For example, elegant syntheses of pyrazine-based natural products have utilized N-oxide intermediates to strategically introduce a chlorine atom, which then serves as a handle for further functionalization via cross-coupling reactions. mdpi.com
Precursors for Polyaromatic Systems and Extended Frameworks
The ability to undergo multiple cross-coupling reactions makes halogenated pyrazines excellent precursors for the synthesis of polyaromatic systems and extended π-conjugated frameworks. By reacting dihalogenated pyrazines with various bi- or poly-functional coupling partners, chemists can construct larger, well-defined aromatic structures. These extended systems are of great interest for their potential applications in electronics and photonics. The pyrazine ring, being an electron-deficient system, can significantly influence the electronic properties of the resulting polyaromatic compound.
Material Science and Optoelectronic Applications
The electron-accepting nature of the pyrazine ring makes its halogenated derivatives particularly attractive for applications in material science, especially in the field of optoelectronics.
Pyrazine-Functionalized π-Conjugated Materials for Optoelectronics
Pyrazine-functionalized π-conjugated materials are at the forefront of research for modern optoelectronic devices. The incorporation of the electron-deficient pyrazine unit into a conjugated backbone can enhance charge transfer properties, which is beneficial for applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). nih.govbldpharm.com These materials often exhibit tunable absorption and emission properties, which can be finely controlled by modifying the substituents on the pyrazine ring. Halogenated pyrazines serve as key building blocks in the synthesis of these materials, allowing for the introduction of various functional groups through cross-coupling chemistry.
Development of Conductive Polymers and Organic Electronic Components
The doping of conjugated polymers with halogens has been a long-standing method to increase their electrical conductivity. When polymers containing pyrazine units are exposed to halogen vapors, a significant increase in conductivity can be observed. This process involves the formation of charge-transfer complexes, which introduces mobile charge carriers into the material, transforming it from a semiconductor into a conductor. This approach has been successfully applied to polymers like polyacetylene, where halogen doping leads to a dramatic enhancement of electrical conductivity. nih.govchemicalbook.com
Below is a table of related halogenated pyrazine compounds and their basic properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | 207.45 | 1260664-82-1 |
| 5-Chloro-2,3-dimethylpyrazine | C6H7ClN2 | 142.58 | 59489-32-6 |
| 5-Chloro-2-iodo-3-methoxypyrazine | C5H4ClIN2O | 270.45 | 476623-12-8 |
| 2-Chloro-3-methylpyrazine | C5H5ClN2 | 128.56 | 95-58-9 |
This data is compiled from publicly available chemical databases. nih.govthegoodscentscompany.com
Reagents in Specialized Chemical Transformations
The presence of both a chloro and an iodo substituent on the pyrazine ring of this compound allows for regioselective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to selectively introduce a variety of substituents at the 2-position of the pyrazine ring. This differential reactivity is a key feature that makes this compound a valuable intermediate in multi-step syntheses.
Subsequent to the initial reaction at the iodo-position, the less reactive chloro group can then be functionalized under different reaction conditions, allowing for the introduction of a second, distinct substituent. This stepwise functionalization is crucial for the efficient synthesis of highly substituted and complex pyrazine derivatives.
Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Halogen | Bond Strength (kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Iodo | ~57 | Highest |
| Bromo | ~71 | Intermediate |
| Chloro | ~84 | Lowest |
This table provides a generalized overview of the relative reactivity of halogens in common cross-coupling reactions.
Research on dihalogenated pyrazines has demonstrated their utility in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates. The pyrazine core is a common scaffold in many biologically active molecules, and the ability to precisely control the introduction of substituents is essential for optimizing their pharmacological properties. rsc.orgacs.orgmdpi.com
For instance, a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group at the 2-position of this compound, followed by a Buchwald-Hartwig amination to install an amine functionality at the 5-position. This sequential approach provides access to a diverse range of molecular structures that would be difficult to synthesize through other methods.
Role in Analytical Chemistry (e.g., as Labeled Compounds for Research)
While specific research on the use of this compound as a labeled compound is not extensively documented, its chemical properties suggest a potential role in analytical chemistry. The presence of a heavy iodine atom makes it a candidate for use as a tracer or a labeled probe in various analytical techniques.
For example, in mass spectrometry, the distinct isotopic signature of chlorine and the high mass of iodine can aid in the identification and quantification of molecules containing this pyrazine derivative. In X-ray crystallography, the heavy iodine atom can serve as a phasing tool to help solve the three-dimensional structures of complex biomolecules to which it is attached.
Furthermore, the pyrazine ring system itself can be a useful scaffold for the development of fluorescent probes. By attaching a fluorophore to the pyrazine core through one of the halogen positions, it is possible to create molecules whose fluorescence properties are sensitive to their local environment. Such probes can be used to study biological processes, such as protein-protein interactions or enzyme activity.
The ability to selectively functionalize the two halogen positions of this compound also opens up possibilities for creating bifunctional probes. For example, one position could be attached to a biomolecule of interest, while the other is linked to a reporter group, such as a biotin (B1667282) tag for affinity purification or a radioactive isotope for imaging studies.
Table 2: Potential Analytical Applications of this compound
| Analytical Technique | Potential Role of the Compound |
| Mass Spectrometry | Internal standard or labeled analyte due to distinct mass. |
| X-ray Crystallography | Phasing tool for structure determination of macromolecules. |
| Fluorescence Spectroscopy | Scaffold for the development of fluorescent probes. |
| Affinity Chromatography | Component of bifunctional probes with a reporter group. |
Future Directions and Emerging Research Avenues for this compound
The strategic placement of three distinct substituents—a methyl group and two different halogens—on the pyrazine ring makes this compound a highly versatile building block for future chemical research. Its potential lies not only in the synthesis of complex molecules but also in the development of novel materials and catalytic systems. The following sections explore the emerging research avenues that could leverage the unique characteristics of this compound.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-iodo-3-methylpyrazine to maximize yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For chlorination, thionyl chloride (SOCl₂) under reflux is effective for introducing chlorine at the 5-position, as demonstrated in analogous pyrazine derivatives . For iodination at the 2-position, controlled conditions (e.g., using iodine monochloride or copper iodide catalysts in polar solvents like DMF) are critical. Key parameters include:
- Temperature : Maintain 80–100°C during halogen exchange.
- Solvent : Use anhydrous DMF or acetonitrile to avoid hydrolysis.
- Catalysts : CuI or Pd catalysts enhance regioselectivity.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR : H and C NMR confirm substitution patterns (e.g., iodine’s deshielding effect at C2, chlorine at C5) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 258.93 for C₅H₄ClIN₂).
- IR Spectroscopy : Identifies C-Cl (~550 cm⁻¹) and C-I (~480 cm⁻¹) stretches.
- X-ray Crystallography : Resolves steric effects from the methyl group at C3 and halogen positions .
Advanced Research Questions
Q. How can conflicting data on reaction yields during halogen exchange in pyrazine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from trace moisture or variable catalyst activity. To address this:
- Systematic Screening : Vary iodine sources (e.g., I₂ vs. N-iodosuccinimide) and solvents (DMF vs. THF).
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Quality Control : Pre-dry solvents over molecular sieves and use fresh catalysts .
- Example : In a 2023 study, CuI-mediated iodination improved yields from 45% to 72% when anhydrous conditions were strictly enforced .
Q. What strategies mitigate steric hindrance during nucleophilic substitution at the 2-iodo position?
- Methodological Answer : The methyl group at C3 and iodine at C2 create steric challenges. Solutions include:
- Bulky Bases : Use DBU or DIPEA to deprotonate nucleophiles and enhance reactivity.
- Microwave Assistance : Shorten reaction times (e.g., 30 min at 120°C) to reduce side reactions.
- Protecting Groups : Temporarily protect the methyl group (e.g., as a silyl ether) during substitution .
Q. How do iodine and chlorine substituents influence the compound’s interactions with biomolecules (e.g., kinases)?
- Methodological Answer : Halogens modulate electronic and steric properties:
- Iodine : Enhances van der Waals interactions with hydrophobic enzyme pockets.
- Chlorine : Increases electron-withdrawing effects, polarizing the pyrazine ring for hydrogen bonding.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-Bromo-2-iodo derivatives) using molecular docking and enzyme inhibition assays .
Q. Are there discrepancies in reported crystallographic data for halogenated pyrazines, and how should they be addressed?
- Methodological Answer : Discrepancies may arise from polymorphism or refinement errors. Best practices include:
- Database Cross-Validation : Compare with entries in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).
- DFT Calculations : Optimize geometries using Gaussian or ORCA to validate experimental bond lengths/angles.
- Multi-Technique Confirmation : Pair XRD with solid-state NMR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
